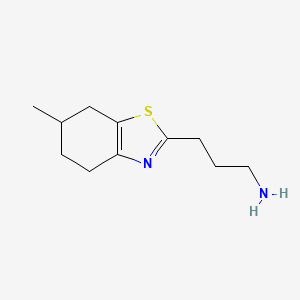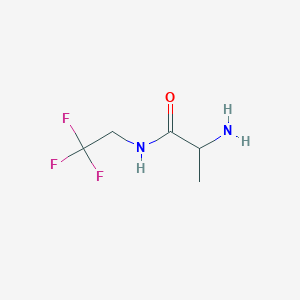
2-amino-N-(2,2,2-trifluoroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,2,2-trifluoroethyl)propanamide is an organic compound with the molecular formula C5H9F3N2O. It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate acylating agent, such as chloroacetyl chloride, in the presence of a base like sodium hydroxide. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and environmentally friendly processes. For example, the use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-amino-N-(2,2,2-trifluoroethyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound is structurally similar but has an acetamide group instead of a propanamide group.
2-amino-N-(2,2,2-trifluoroethyl)ethanamide: Another similar compound with slight variations in the carbon chain length.
Uniqueness
2-amino-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C5H9F3N2O |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)propanamide |
InChI |
InChI=1S/C5H9F3N2O/c1-3(9)4(11)10-2-5(6,7)8/h3H,2,9H2,1H3,(H,10,11) |
InChI Key |
HUMQBXRKDQYSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


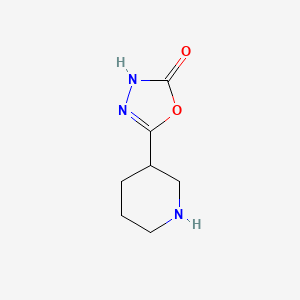

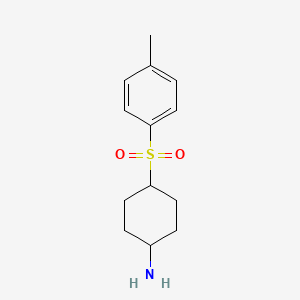
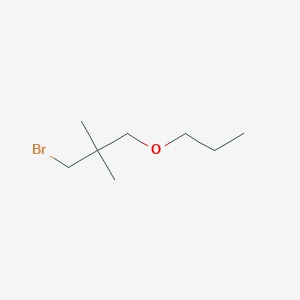

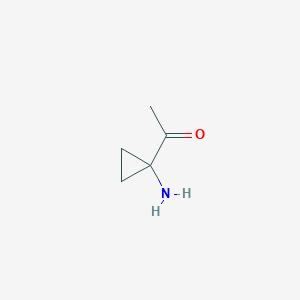
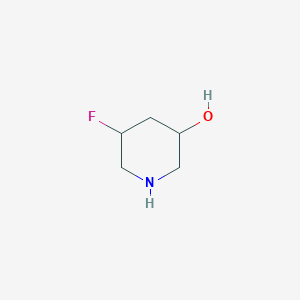
![2-Acetylspiro[4.5]decan-1-one](/img/structure/B15261368.png)

![3-(Chloromethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B15261377.png)
![4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15261378.png)
![6-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15261381.png)

